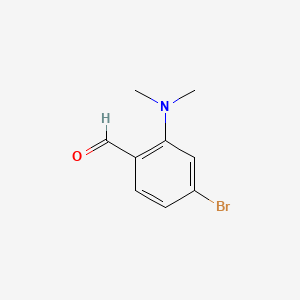

4-溴-2-(二甲基氨基)苯甲醛

描述

4-Bromo-2-(dimethylamino)benzaldehyde is a chemical compound with the empirical formula C9H10BrNO. It is a solid substance . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

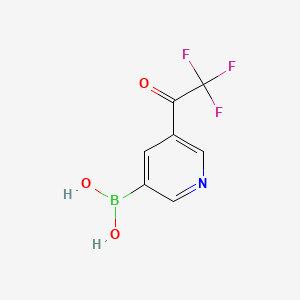

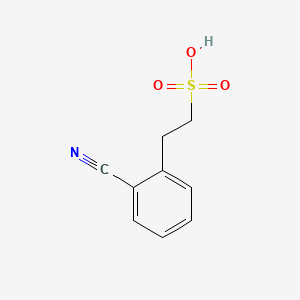

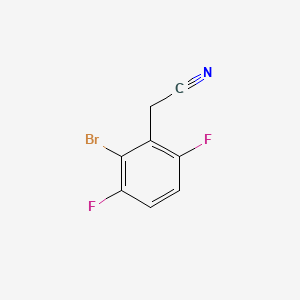

The molecular structure of 4-Bromo-2-(dimethylamino)benzaldehyde can be represented by the SMILES stringCN(C1=C(C=CC(Br)=C1)C=O)C . The InChI key for this compound is ZHCFWLVUTGYLRF-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

4-Bromo-2-(dimethylamino)benzaldehyde has a molecular weight of 228.09 . It is a solid substance . More specific physical and chemical properties are not provided in the search results.科学研究应用

-

Vibrational Dynamics Study

- Field : Materials Science

- Application Summary : 4-Bromo-2-(dimethylamino)benzaldehyde (4DMAB) has been used in a study assessing its vibrational dynamics through Inelastic Neutron Scattering (INS) spectroscopy combined with periodic Density Functional Theory (DFT) calculations .

- Methods : The study involved the use of INS spectroscopy and periodic DFT calculations to assess the structure and dynamics of crystalline 4DMAB . The external phonon modes of crystalline 4DMAB and the modes involving low-frequency molecular vibrations were described by the simulated spectrum .

- Results : The study found that the crystal field splitting is predicted and observed for the modes assigned to the dimethylamino group . The torsional frequencies of the four methyl groups in the asymmetric unit fall in a region of approximately 190 ± 20 cm−1, close to the range of values observed for methyl groups bonding to unsaturated carbon atoms .

-

Environmental Chemistry

- Field : Environmental Chemistry

- Application Summary : 4-Bromo-2-(dimethylamino)benzaldehyde has been mentioned in a study on the retention indices of environmental chemicals on a methyl silicone capillary column .

- Methods : The specific methods of application or experimental procedures are not detailed in the search results .

- Results : The specific results or outcomes obtained are not detailed in the search results .

-

Ehrlich’s Reagent

- Field : Biochemistry

- Application Summary : 4-Bromo-2-(dimethylamino)benzaldehyde is used in Ehrlich’s reagent, which is used to test for indoles . The carbonyl group typically reacts with the electron-rich 2-position of the indole but may also react at the C-3 or N-1 positions .

- Methods : The reagent is used to detect the presence of indole alkaloids . Not all indole alkaloids give a colored adduct as a result of steric hindrance, which does not allow the reaction to proceed .

- Results : The formation of a blue-colored adduct indicates the presence of indole alkaloids .

-

Hydrazine Determination

- Field : Analytical Chemistry

- Application Summary : 4-Bromo-2-(dimethylamino)benzaldehyde reacts with hydrazine to form a distinct yellow color . It is therefore used for spectrophotometric determination of hydrazine in aqueous solutions .

- Methods : The compound is used to react with hydrazine to form a yellow-colored azo-dye .

- Results : The intensity of the yellow color is proportional to the concentration of hydrazine in the solution, allowing for its quantification .

-

Thin Layer Chromatography

- Field : Analytical Chemistry

- Application Summary : 4-Bromo-2-(dimethylamino)benzaldehyde is used as a stain in thin layer chromatography . It can be used to detect the presence of certain compounds.

- Methods : The compound is applied to a plate which is then placed in a solvent. The compounds to be detected are then applied to the plate and allowed to move up the plate via capillary action .

- Results : The presence of certain compounds can be detected based on their interaction with the 4-Bromo-2-(dimethylamino)benzaldehyde .

-

Urobilinogen Detection

- Field : Clinical Biochemistry

- Application Summary : 4-Bromo-2-(dimethylamino)benzaldehyde is used as a reagent to detect urobilinogen in fresh, cool urine .

- Methods : A few drops of the reagent are added to a urine sample .

- Results : A change of color to dark pink or red indicates the presence of urobilinogen. The degree of color change is proportional to the amount of urobilinogen in the urine sample .

安全和危害

4-Bromo-2-(dimethylamino)benzaldehyde is classified as Acute Tox. 4 Oral according to the GHS07 hazard classification . The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 . It is recommended to handle this compound in a well-ventilated place and avoid contact with skin and eyes .

属性

IUPAC Name |

4-bromo-2-(dimethylamino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-11(2)9-5-8(10)4-3-7(9)6-12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCFWLVUTGYLRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655925 | |

| Record name | 4-Bromo-2-(dimethylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(dimethylamino)benzaldehyde | |

CAS RN |

1030863-12-7 | |

| Record name | 4-Bromo-2-(dimethylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B581130.png)